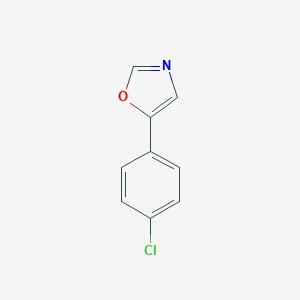

5-(4-Chlorophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKPHOIIYXTDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512026 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-94-2 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole

Introduction: The Significance of the 5-Aryl-1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in the design of bioactive molecules. Specifically, the 5-(4-Chlorophenyl)-1,3-oxazole core is a recurring structural element in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-chlorophenyl group at the 5-position often enhances the lipophilicity and metabolic stability of the molecule, contributing to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important molecular framework, with a focus on practical, field-proven methodologies suitable for a research and drug development setting.

Strategic Approaches to the Synthesis of this compound

The construction of the 5-aryl-1,3-oxazole ring system can be accomplished through several established synthetic routes. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups. This guide will focus on two of the most reliable and widely employed methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .

Introduction: The Significance of the Oxazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a Senior Application Scientist, the following narrative is structured to deliver not just technical data, but also to explain the causality behind experimental choices and the strategic importance of this molecule in modern chemical and pharmaceutical research.

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic therapeutic agents.[1] Its prevalence is due to its unique electronic properties, relative stability, and its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets.[2] The introduction of a 4-chlorophenyl substituent at the 5-position significantly modulates the molecule's electronic and steric properties, often enhancing its pharmacological profile and making this compound a valuable building block in drug discovery.[3][4]

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, the provided information is based on available supplier data and established chemical principles.

| Property | Value | Source |

| CAS Number | 1008-94-2 | [5] |

| Molecular Formula | C₉H₆ClNO | [5] |

| Molecular Weight | 179.60 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [5] |

| Predicted XLogP3 | 2.9 | PubChem Prediction |

| Predicted Boiling Point | 295.5 ± 25.0 °C | PubChem Prediction |

| Predicted Melting Point | 85 - 90 °C | Prediction based on similar structures |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Chemical Principles |

Synthesis of this compound

The construction of the 5-substituted oxazole ring can be achieved through several reliable methods. The Van Leusen oxazole synthesis is a particularly powerful and widely adopted strategy due to its efficiency and use of readily available starting materials.[6][7]

Primary Synthetic Route: The Van Leusen Oxazole Synthesis

This method involves the base-mediated [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of 4-chlorobenzaldehyde as the starting material is strategic; the electron-withdrawing nature of the chlorine atom can facilitate the initial nucleophilic attack, often leading to good reaction yields.[6]

Caption: Workflow for the Van Leusen synthesis of this compound.

Experimental Protocol: Van Leusen Synthesis

-

Reagents: 4-chlorobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), and anhydrous methanol.

-

Step 1: Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).

-

Step 2: Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution in portions while stirring. The base is crucial for deprotonating the active methylene group of TosMIC, initiating the reaction.[7]

-

Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted protocols can significantly reduce reaction times.[8]

-

Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).

-

Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Alternative Route: Robinson-Gabriel Synthesis

An alternative, classic approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone using a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.[9][10] While effective, this method requires the prior synthesis of the specific 2-acylamino-ketone precursor, making the Van Leusen approach often more direct for this particular substitution pattern.[11]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Oxazole Protons: Two singlets or narrow doublets are expected for H2 and H4. H2 (~7.9-8.1 ppm) is typically downfield due to the adjacent electronegative N and O atoms. H4 (~7.2-7.4 ppm) appears more upfield.[12] Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. |

| ¹³C NMR | Oxazole Carbons: C2 (~150-152 ppm), C5 (~145-150 ppm, attached to aryl group), and C4 (~122-126 ppm). C2 is the most downfield.[12] Aromatic Carbons: Four signals are expected for the chlorophenyl ring, including the ipso-carbon attached to the oxazole, the carbon bearing the chlorine, and the two symmetrical CH carbons. |

| IR (cm⁻¹) | C=N Stretch: ~1580-1600 cm⁻¹. C-O-C Stretch: ~1050-1150 cm⁻¹. Aromatic C-H Stretch: ~3050-3100 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 179, with an M+2 isotope peak at m/z 181 (approx. 1/3 intensity) characteristic of a single chlorine atom. Fragmentation: Key fragmentation pathways include the loss of CO (m/z 151) and subsequent loss of HCN, which are characteristic fragmentation patterns for oxazoles.[1] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electron-deficient nature of the oxazole ring and the electronic influence of its substituents.[12]

Caption: Reactivity map of the this compound ring.

-

Electrophilic Substitution: The oxazole ring itself is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution.[13] The 4-chlorophenyl group at C5 is also electron-withdrawing, further deactivating the ring. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon on the ring, though yields are expected to be low.[2][14]

-

Nucleophilic Attack: The C2 position is the most electron-deficient carbon and is the primary site for nucleophilic attack, especially if a good leaving group is present at this position.[13] The unsubstituted C2 proton is the most acidic on the ring (pKa ≈ 20) and can be removed by strong bases like n-butyllithium to generate a nucleophile for further functionalization.[12]

-

Cycloaddition Reactions: The oxazole ring can act as an azadiene in [4+2] Diels-Alder reactions.[14] The electron-deficient nature of the ring, enhanced by the chlorophenyl group, makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. This reaction is a powerful tool for converting the oxazole core into highly substituted pyridine derivatives.[13]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is of significant interest to drug development professionals for several key reasons:

-

Proven Pharmacophore: The broader class of oxazole derivatives exhibits a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[11][15]

-

Role of the Chlorophenyl Group: The 4-chlorophenyl moiety is a common feature in many approved drugs. It often enhances binding affinity to target proteins through halogen bonding and hydrophobic interactions, while also improving metabolic stability and pharmacokinetic properties.[3][4]

-

Synthetic Tractability: As demonstrated, the molecule can be synthesized efficiently, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. It serves as a key intermediate for building more complex molecules.

Derivatives of chlorophenyl-substituted heterocycles have shown promise as inhibitors of various biological targets, including kinases and microbial enzymes.[4][16] Therefore, this compound represents a high-value starting point for library synthesis and lead optimization campaigns aimed at discovering novel therapeutic agents.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. tandfonline.com [tandfonline.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning field of 5-(4-chlorophenyl)-1,3-oxazole derivatives, a class of heterocyclic compounds demonstrating significant promise across diverse therapeutic areas. As a Senior Application Scientist, the following discourse is structured to not only present the current state of knowledge but also to elucidate the underlying scientific principles and methodologies that are crucial for advancing research and development in this domain. We will delve into the synthetic strategies, mechanisms of action, and key biological activities of these compounds, supported by detailed experimental protocols and data interpretation.

The 1,3-Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities.[1] The unique electronic properties and conformational rigidity of the oxazole ring make it an attractive scaffold for the design of novel therapeutic agents. The substitution pattern on the oxazole core plays a pivotal role in determining the pharmacological profile of the resulting derivatives.[1] The presence of a 4-chlorophenyl group at the 5-position of the oxazole ring, in particular, has been a focal point of research due to its contribution to enhanced biological efficacy.

Synthetic Pathways to this compound Derivatives

The efficient synthesis of 2,5-disubstituted 1,3-oxazoles is a cornerstone of research in this area. Several classical and modern synthetic methodologies can be employed, with the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis being among the most prominent.

Robinson-Gabriel Synthesis

One of the most versatile and time-honored methods for the synthesis of oxazoles is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[2][3] The starting 2-acylamino-ketone can be readily prepared from the corresponding α-amino ketone and an acylating agent.

Experimental Protocol: Robinson-Gabriel Synthesis of a this compound Derivative

-

Acylation of α-Amino Ketone: To a solution of the appropriate α-amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine. Cool the mixture to 0°C and slowly add the desired acyl chloride or anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-acylamino-ketone by column chromatography or recrystallization.

-

Cyclodehydration: Dissolve the purified 2-acylamino-ketone in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2] Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.

-

Final Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final this compound derivative by column chromatography.

Caption: Robinson-Gabriel synthesis workflow.

Van Leusen Oxazole Synthesis

Experimental Protocol: Van Leusen Synthesis of a this compound Derivative

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., methanol or dimethoxyethane), add a strong base such as potassium carbonate or sodium hydride at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound derivative by column chromatography.

Caption: Van Leusen oxazole synthesis workflow.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

A significant body of research has highlighted the potent anticancer activities of 1,3-oxazole derivatives.[6] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often multifactorial, targeting key cellular processes essential for cancer cell survival and proliferation. Some of the prominent mechanisms include:

-

Tubulin Polymerization Inhibition: Several oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[7] By binding to the colchicine binding site on β-tubulin, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Enzyme Inhibition: These derivatives can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases and DNA topoisomerases.[8] Inhibition of these enzymes disrupts signaling pathways that control cell growth, differentiation, and survival.

-

Induction of Apoptosis: A common outcome of the cellular insults caused by these compounds is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Anticancer mechanisms of action.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents on cultured cell lines.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound ID | Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 5.2 |

| Derivative B | HeLa (Cervical) | 8.7 |

| Doxorubicin | MCF-7 (Breast) | 0.9 |

| Doxorubicin | HeLa (Cervical) | 1.1 |

| Table 1: Example Cytotoxicity Data of this compound Derivatives. |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 1,3-Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Membrane Integrity: These compounds can interact with the microbial cell membrane, causing increased permeability and leakage of essential cellular components.

-

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication. Oxazole derivatives have been shown to inhibit this enzyme, thereby preventing bacterial proliferation.[13]

In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution of Compound: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative C | 16 | 32 |

| Derivative D | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.25 |

| Table 2: Example MIC Data of this compound Derivatives. |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 1,3-Oxazole derivatives have emerged as potential anti-inflammatory agents, capable of modulating key inflammatory pathways.[18][19]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Oxazole derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18]

-

Suppress Pro-inflammatory Cytokine Production: These compounds can downregulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by interfering with signaling pathways such as the NF-κB pathway.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivative or the vehicle (control) to the animals via an appropriate route (e.g., oral or intraperitoneal). A standard anti-inflammatory drug like indomethacin is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[20]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| Vehicle | - | 0 |

| Derivative E | 20 | 45.2 |

| Derivative F | 20 | 58.9 |

| Indomethacin | 10 | 65.7 |

| Table 3: Example Anti-inflammatory Activity Data of this compound Derivatives. |

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, underscores their potential for addressing significant unmet medical needs. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives. Furthermore, comprehensive preclinical studies are warranted to evaluate their pharmacokinetic profiles and in vivo efficacy, paving the way for their potential translation into clinical candidates. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

- 1. iajps.com [iajps.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. cbijournal.com [cbijournal.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Introduction: The Prominence of the Oxazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-(4-Chlorophenyl)-1,3-oxazole: Synthesis, Biological Activity, and Therapeutic Potential

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one oxygen and one nitrogen atom. This scaffold is considered a "privileged" structure in drug discovery due to its presence in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal core for designing small molecule therapeutics. Oxazole-containing compounds have found applications as treatments for type II diabetes (e.g., aleglitazar), as platelet aggregation inhibitors (e.g., ditazole), and as potent COX-2 inhibitors (e.g., oxaprozin).[1]

Within this important class of compounds, this compound serves as a crucial building block and a pharmacophore of interest for developing novel therapeutic agents. The incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring has been shown to enhance or confer a range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological significance of this compound and its derivatives, with a focus on their mechanisms of action and potential for future drug development.

Synthesis and Characterization

The synthesis of 5-substituted-1,3-oxazoles can be achieved through several established methods, most notably via the cyclization of α-acylamino ketone precursors. A common and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone. The general workflow allows for variability at multiple positions of the oxazole ring.

General Synthetic Workflow

The synthesis typically begins with a readily available starting material, 4-chlorobenzoic acid, which is converted to its more reactive acyl chloride form. This is followed by reaction with an appropriate amino ketone to form the key N-acyl-α-amino ketone intermediate, which is then cyclized to yield the final oxazole product.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of a 1,3-Oxazole Derivative

This protocol is adapted from methodologies for synthesizing substituted oxazoles and serves as a representative example.[4] The choice of a dehydrating agent in the final cyclization step is critical; strong acids like sulfuric acid or phosphorus pentoxide are effective but require careful control of reaction conditions to prevent side reactions.

-

Step 1: Acyl Chloride Formation: 4-chlorobenzoic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂, 2-3 equivalents) for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-chlorobenzoyl chloride.

-

Step 2: Amide Formation: The resulting 4-chlorobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of an α-amino ketone (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent is added dropwise. The mixture is stirred at room temperature for 12-24 hours.

-

Step 3: Work-up and Isolation of Intermediate: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude N-acyl-α-amino ketone intermediate.

-

Step 4: Cyclodehydration: The crude intermediate is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 5: Final Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base. The precipitated solid is filtered, washed with water, and dried. The final product is purified by recrystallization or column chromatography to yield the this compound derivative.

Physicochemical Properties

The core structure and its simple derivatives are typically crystalline solids. Key identifiers for a representative derivative, this compound-2-thiol, are summarized below.

| Property | Value | Source |

| CAS Number | 49656-34-0 | [5] |

| Molecular Formula | C₉H₆ClNOS | [5][6] |

| Molecular Weight | 211.67 g/mol | [5][7] |

| Synonyms | 5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione | [7] |

Pharmacological Significance and Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this scaffold, particularly as inhibitors of tubulin polymerization.[2] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Novel 1,3-oxazole sulfonamides have been shown to be potent inhibitors of cancer cell growth, with GI₅₀ values in the nanomolar range for leukemia cell lines.[2]

-

Broad Spectrum Activity: Related compounds containing the 5-(4-chlorophenyl)furan moiety also act as colchicine binding site inhibitors and display potent antitumor activity.[8]

-

Structure-Activity Relationship: Studies indicate that substitutions on other parts of the molecule, such as halogenated anilines on a linked sulfonamide group, can significantly enhance potency.[2]

Antimicrobial Activity

The 1,3-oxazole ring is a key feature in many antipathogenic agents.[1] The 5-(4-chlorophenyl) derivatives have shown activity against a range of bacterial and fungal pathogens.

-

Antibacterial Action: Certain oxazole analogues exhibit potent activity against both susceptible and multidrug-resistant strains of Gram-positive bacteria.[1]

-

Antifungal Properties: A newly synthesized 1,3-oxazole containing a phenyl group at the 5-position demonstrated notable activity against the C. albicans strain.[4] Research on the structurally related 1,3,4-oxadiazoles also shows that the presence of a 4-chlorophenyl group can contribute to strong antifungal activity.[3]

Anti-inflammatory Activity

While direct studies on the parent compound are limited, research on the closely related 1,3,4-oxadiazole isomer strongly suggests anti-inflammatory potential. Studies have confirmed that the presence of a 4-chlorophenyl group at the 5-position of the oxadiazole ring improves anti-inflammatory activity.[3] This effect is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][9]

Summary of Biological Activities

| Activity | Target/Mechanism | Key Findings | References |

| Anticancer | Tubulin Polymerization Inhibition | Potent growth inhibition of leukemia cell lines (GI₅₀ = 44.7 nM for the most potent derivative). | [2] |

| Anticancer | Colchicine Binding Site Inhibition | Compounds induce G2/M cell-cycle arrest and apoptosis. | [8] |

| Antibacterial | DNA Gyrase Inhibition | Strong activity against Gram-positive bacteria, including resistant strains. | [1] |

| Antifungal | Not specified | Activity against C. albicans. | [4] |

| Anti-inflammatory | Not specified | The 4-chlorophenyl group enhances activity in related oxadiazoles. | [3] |

| Antiviral | Not specified | Related thiadiazole sulfonamides show activity against Tobacco Mosaic Virus (TMV). | [10][11] |

Mechanism of Action: A Focus on Tubulin Inhibition

One of the most well-characterized mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[8]

Signaling Pathway of Tubulin Destabilization

Compounds based on the 5-(4-chlorophenyl)-oxazole scaffold act as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound downstream effects, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound-2-THIOL [amp.chemicalbook.com]

- 7. 49656-34-0 CAS MSDS (this compound-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole: A Mechanistic Deep Dive

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the mechanistic underpinnings of a specific, promising derivative: 5-(4-Chlorophenyl)-1,3-oxazole. By synthesizing data from analogous structures and broader studies on the oxazole class, we will illuminate its potential modes of action, with a particular focus on its emergent role as an enzyme inhibitor and its implications for anticancer and antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic promise.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties upon molecules that contain it.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[2][3][4] The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of biological activity. The subject of this guide, this compound, features a chlorophenyl group at the 5-position, a substitution known to modulate the electronic and steric properties of the molecule, often enhancing its interaction with biological targets.

Postulated Core Mechanism of Action: Enzyme Inhibition

While direct, in-depth studies on the specific mechanism of action of this compound are emerging, a significant body of evidence from related oxazole and oxadiazole analogs points towards enzyme inhibition as a primary mode of action.[5][6] This inhibitory activity appears to be a common thread across this class of compounds, targeting a range of enzymes critical for disease progression.

Inhibition of Kinases

Tyrosine kinases are a crucial class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The 1,3-oxazole structure is found in known tyrosine kinase inhibitors like mubritinib.[2][4] It is plausible that this compound exerts its potential anticancer effects through the inhibition of one or more kinases. The chlorophenyl moiety can engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases, disrupting their catalytic activity.

Diagram: Postulated Kinase Inhibition Pathway

Caption: Postulated mechanism of kinase inhibition by this compound.

Inhibition of Other Key Enzymes

Derivatives of the closely related 1,3,4-oxadiazole scaffold have been shown to inhibit thymidine phosphorylase, an enzyme involved in nucleotide metabolism and a target in cancer therapy.[5] Furthermore, histone deacetylases (HDACs) and sirtuins, enzymes that play a critical role in epigenetic regulation and are implicated in cancer and other diseases, have also been identified as targets for oxadiazole-containing compounds.[5][7] Given the structural similarities, it is reasonable to hypothesize that this compound may also exhibit inhibitory activity against these or other related enzymes.

Evidence from In Vitro and In Silico Studies

The therapeutic potential of this compound and its analogs is supported by a growing number of in vitro and in silico studies.

Anticancer Activity

Numerous studies have demonstrated the in vitro antiproliferative activity of oxazole and oxadiazole derivatives against a variety of cancer cell lines.[5][8][9][10][11] For instance, derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a structurally related compound, have shown potent antitumor activity with low micromolar IC50 values against A549 (lung cancer), U87 (glioblastoma), and HL60 (leukemia) cell lines.[10] Molecular docking studies often suggest that these compounds bind to the active sites of key cancer-related proteins, such as p53-MDM2.[10]

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (breast cancer) | High potency | [5] |

| 1,2,4-oxadiazole linked 5-fluorouracil derivatives | Various | Significant | [8] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | A549, U87, HL60 | 3.854 - 17.522 µM | [10] |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues | Various | Significant | [11] |

Antimicrobial Activity

The oxazole scaffold is also a key component of compounds with significant antimicrobial properties.[2][12][13] Studies on various oxazole derivatives have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13][14] The mechanism of antimicrobial action is likely multifaceted but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Mechanistic Elucidation

To definitively establish the mechanism of action of this compound, a series of targeted experiments are required.

Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of cancer-related kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare solutions of recombinant kinases, their specific peptide substrates, and ATP.

-

-

Assay Procedure (Example using a luminescence-based assay):

-

Add the kinase, peptide substrate, and the test compound (or vehicle control) to the wells of a 384-well plate.

-

Incubate at room temperature for 10 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram: Kinase Inhibition Assay Workflow

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Future Directions and Therapeutic Implications

The available evidence strongly suggests that this compound is a molecule of significant therapeutic interest. Its potential to act as an enzyme inhibitor, particularly against kinases, positions it as a promising candidate for further investigation in oncology. Additionally, its potential antimicrobial properties warrant exploration in the context of infectious diseases.

Future research should focus on:

-

Target Identification: Unbiased screening approaches to identify the specific molecular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer and infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profile of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action is still under investigation, the wealth of data on related oxazole and oxadiazole compounds strongly points towards enzyme inhibition as a key feature of its biological activity. Through rigorous experimental validation and medicinal chemistry optimization, this compound and its derivatives hold the potential to address unmet needs in the treatment of cancer and infectious diseases.

References

- 1. [PDF] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review | Semantic Scholar [semanticscholar.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]

- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-Chlorophenyl)-1,3-oxazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(4-Chlorophenyl)-1,3-oxazole, a molecule of significant interest in medicinal chemistry and materials science. The guide traces the historical context of its discovery through the lens of established synthetic methodologies for 1,3-oxazoles, namely the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. It offers a detailed exploration of its physicochemical properties, supported by spectroscopic data. Furthermore, this document delves into the evolution of its applications, highlighting its role as a scaffold in the development of novel therapeutic agents and functional materials. The guide is intended to be a valuable resource for researchers by providing not only a historical perspective but also practical, step-by-step synthetic protocols and an in-depth analysis of the compound's characteristics and potential.

Introduction: The Significance of the 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic molecules with diverse biological activities.[1] The oxazole core's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of a 4-chlorophenyl substituent at the 5-position of the oxazole ring significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets, making this compound a compound of considerable scientific interest.

Discovery and Historical Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis falls under the broader umbrella of the development of synthetic methods for 5-aryloxazoles. The most probable and historically significant routes for its initial preparation are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel Synthesis: A Classic Approach

The Robinson-Gabriel synthesis, first described in the early 20th century, is a robust method for the formation of oxazoles from 2-acylamino ketones.[2] The reaction proceeds via an intramolecular cyclization followed by dehydration, typically under acidic conditions.

Conceptual Workflow for this compound via Robinson-Gabriel Synthesis:

Caption: Robinson-Gabriel synthesis pathway to this compound.

Detailed Experimental Protocol (Hypothetical, based on the general method):

-

Acylation of 2-Amino-1-(4-chlorophenyl)ethan-1-one:

-

To a solution of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent such as pyridine, slowly add formic acid (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, N-(2-(4-chlorophenyl)-2-oxoethyl)formamide.

-

-

Cyclodehydration:

-

The crude N-(2-(4-chlorophenyl)-2-oxoethyl)formamide is dissolved in a suitable solvent, and a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride is added.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

-

The Van Leusen Oxazole Synthesis: A Milder Alternative

Developed in the 1970s, the Van Leusen oxazole synthesis offers a milder and often more versatile route to 5-substituted oxazoles.[3] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base.[4][5][6]

Conceptual Workflow for this compound via Van Leusen Synthesis:

Caption: Van Leusen synthesis pathway to this compound.

Detailed Experimental Protocol (Hypothetical, based on the general method):

-

Reaction Setup:

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, add potassium carbonate (1.5 eq) as the base.

-

-

Reaction Execution:

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Physicochemical and Spectroscopic Profile

This compound (CAS No: 1008-94-2) is a solid at room temperature.[7] Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.60 g/mol .[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1008-94-2 | [4] |

| Molecular Formula | C₉H₆ClNO | [4] |

| Molecular Weight | 179.60 g/mol | [4] |

| Appearance | Solid | [7] |

| Purity | ≥95% (typical commercial) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive, publicly available dataset is fragmented, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the oxazole ring and the chlorophenyl group. The protons on the oxazole ring will appear as distinct singlets or doublets in the aromatic region, while the protons on the 4-chlorophenyl group will typically exhibit a characteristic AA'BB' splitting pattern (two doublets).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the oxazole ring and the chlorophenyl substituent. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and aromatic systems, and the C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of substituents.

Applications in Research and Development

The this compound scaffold has emerged as a valuable building block in the design of new molecules with potential therapeutic applications.

Medicinal Chemistry

The presence of the 4-chlorophenyl group often enhances the biological activity of heterocyclic compounds. Research has shown that various derivatives of 5-aryloxazoles exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: The oxazole nucleus is present in several compounds investigated for their anticancer properties. For instance, derivatives of 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, a key target in angiogenesis.[3]

-

Antimicrobial Activity: Heterocyclic compounds containing the oxazole ring have been explored for their potential as antibacterial and antifungal agents.[8]

-

Anti-inflammatory and Analgesic Properties: The oxazole scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

The 5-(4-chlorophenyl) moiety in these structures often contributes to improved potency and favorable pharmacokinetic profiles.

Materials Science

Aryl-substituted oxazoles are known for their fluorescent properties and have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific electronic properties conferred by the 4-chlorophenyl group can be tuned to achieve desired emission characteristics.

Conclusion

This compound, while not having a dramatic, isolated discovery event, represents an important molecule within the broader class of 5-aryloxazoles. Its synthesis is well-established through classic and modern organic reactions, primarily the Robinson-Gabriel and Van Leusen syntheses. The compound's physicochemical properties and the influence of the 4-chlorophenyl substituent make it a valuable scaffold in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a foundational resource for researchers working with this versatile heterocyclic compound. Further exploration of its derivatives holds promise for the development of new therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1008-94-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Oxazole, 4,5-dihydro-2,4,4-trimethyl- [webbook.nist.gov]

Unlocking the Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole: A Technical Guide to Putative Molecular Targets

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 5-(4-Chlorophenyl)-1,3-oxazole, presents a compelling case for therapeutic investigation due to the established bioactivities of structurally related analogs. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon evidence from the broader class of 5-aryl-heterocycles. We delve into the mechanistic rationale behind these potential targets in key therapeutic areas, including oncology, infectious diseases, and inflammation. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to validate these putative interactions and accelerate the drug discovery process.

Introduction: The Promise of a Privileged Scaffold

The this compound molecule combines two key structural features known to impart significant pharmacological activity: the 1,3-oxazole ring and a 4-chlorophenyl substituent. The oxazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The 4-chlorophenyl group is a common feature in many approved drugs, where it often contributes to enhanced binding affinity with biological targets through halogen bonding and hydrophobic interactions.

While direct studies on this compound are limited, a wealth of data on its close structural analogs, particularly 5-(4-chlorophenyl)-1,3,4-oxadiazoles and -triazoles, provides a strong foundation for hypothesizing its potential therapeutic targets.[3][4][5] This guide will leverage this existing knowledge to propose a roadmap for the systematic investigation of this compound as a novel therapeutic agent.

Oncology: Targeting the Hallmarks of Cancer

Derivatives of 5-(4-chlorophenyl) heterocycles have demonstrated significant anti-proliferative activity against a range of cancer cell lines, suggesting multiple potential molecular targets within the complex signaling networks that drive tumorigenesis.[3][4][6]

Putative Target: Tyrosine Kinases (EGFR, FAK)

Mechanistic Rationale: Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are key regulators of cell proliferation, survival, and migration. Their aberrant activation is a common feature in many cancers. Inhibition of these kinases is a clinically validated strategy for cancer therapy. Structurally similar compounds have been reported to inhibit EGFR and FAK.[4]

Experimental Validation Workflow:

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of 5-(4-Chlorophenyl)-1,3-oxazole analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-(4-Chlorophenyl)-1,3-oxazole Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. When substituted at the 5-position with a 4-chlorophenyl group, this core structure gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities. This guide provides a detailed examination of the structure-activity relationships (SAR) of these analogs, synthesizing data from numerous studies to offer insights for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies, the influence of substitutions at various positions on the oxazole and phenyl rings, and the resulting impact on anticancer, antimicrobial, and anti-inflammatory activities.

The 1,3-Oxazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom.[1] This arrangement confers a unique set of physicochemical properties, including the capacity to act as a hydrogen bond acceptor and to participate in π-π stacking interactions, making it an effective pharmacophore for interacting with diverse biological targets.[2] The incorporation of the 5-(4-chlorophenyl) moiety often enhances the therapeutic potential of the oxazole core.[3] The phenyl group provides a foundational structure for target engagement, while the electron-withdrawing chlorine atom at the para-position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, often boosting cytotoxic activity.[3]

Synthetic Pathways to this compound Analogs

The construction of the this compound core is predominantly achieved through well-established cyclization reactions. The Robinson-Gabriel cyclization, which involves the dehydration of N-acyl-α-amino ketones, is a common and efficient method.[4]

General Synthetic Workflow

A typical synthetic route begins with a readily available starting material like 4-chlorobenzoic acid, which is converted to an intermediate that can be cyclized to form the oxazole ring. Modifications at positions 2 and 4 are often introduced before or after the cyclization step.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Robinson-Gabriel Cyclization

This protocol describes a representative synthesis of a 5-aryl-2,4-disubstituted-1,3-oxazole.[4]

-

Acylation: An appropriate aromatic hydrocarbon (e.g., benzene, toluene) is acylated with a 1,3-oxazol-5(4H)-one derivative in the presence of a Lewis acid catalyst like aluminum trichloride. This reaction forms the key N-acyl-α-amino ketone intermediate.

-

Purification: The resulting N-(1-aryl-1-oxosubstituted-2-yl)benzamide is isolated and purified, typically through recrystallization or column chromatography.

-

Cyclization: The purified N-acyl-α-amino ketone is heated at reflux with a dehydrating agent, most commonly phosphoryl trichloride (POCl₃).

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched with ice water. The precipitated solid product is collected by filtration, washed, and dried.

-

Characterization: The final 1,3-oxazole product is characterized using spectral methods such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The following sections dissect the SAR based on modifications at key positions.

Modifications at the C2-Position

The C2-position is a critical site for derivatization, often serving as the primary point for modulating potency and selectivity.

-

Anticancer Activity: Linking a pyrimidin-2-amine moiety via a methyl group at C2, as in N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine, has demonstrated significant anticancer activity against renal and breast cancer cell lines.[5] This suggests that introducing nitrogen-rich heterocyclic systems at this position can enhance antiproliferative effects, potentially by interacting with key residues in enzyme active sites like EGFR tyrosine kinase.[5]

-

Antimicrobial Activity: The introduction of a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety at the C2-position has been shown to confer antimicrobial activity against Gram-positive bacteria.[4] This large, lipophilic sulfonyl-containing group likely facilitates interactions with bacterial cell membranes or specific enzymes.

Modifications at the C4-Position

Substituents at the C4-position, while less frequently varied than at C2, still play a role in fine-tuning the biological profile.

-

Influence of Alkyl Groups: The presence of a small, lipophilic alkyl group like isopropyl at C4 has been noted in compounds with antifungal activity against C. albicans.[4] This group may contribute to optimal positioning within a fungal enzyme's active site or improve membrane permeability.

Modifications on the 5-Phenyl Ring

While the 4-chloro substituent is a hallmark of this class, its replacement or the addition of other groups provides crucial SAR insights.

-

Importance of Halogen Substitution: The presence of an electron-withdrawing halogen at the para-position of the 5-phenyl ring is often crucial for activity. In many related heterocyclic scaffolds, such as 1,3,4-thiadiazoles, a 4-chlorophenyl or 4-fluorophenyl group is associated with potent antitubercular activity.[6] This highlights the favorable role of para-halogenation in binding to microbial targets.

-

Multiple Substitutions: In some analogs, such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones, additional halogenation on the phenyl ring leads to significant anti-inflammatory activity.[7] This indicates that increasing the lipophilicity and altering the electronic landscape of the phenyl ring can shift the biological activity profile.

Caption: Key Structure-Activity Relationship insights for the oxazole core.

Spectrum of Biological Activities

This class of compounds exhibits a wide array of pharmacological effects, positioning them as versatile leads for various therapeutic areas.

Anticancer Activity

Analogs of 5-(4-chlorophenyl)-oxadiazole (a related bioisostere) have shown potent antiproliferative effects across numerous cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancers.[5] The mechanism often involves the inhibition of critical cell signaling proteins like EGFR tyrosine kinase.[5][8] The 1,3,4-oxadiazole ring, when attached to the 4-chlorophenyl scaffold, can lie within the active site of EGFR, interacting with key residues such as Leu792 and Met793.[5]

Antimicrobial Activity

Derivatives have demonstrated notable activity against both bacteria and fungi.

-

Antibacterial: N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides show activity against S. aureus, S. typhus, and E. coli.[9] The minimum inhibitory concentration (MIC) for some analogs is comparable to the standard antibiotic, ciprofloxacin.[9]

-

Antifungal: Certain 1,3-oxazoles bearing a phenyl group at the 5-position have shown specific activity against Candida albicans.[4]

Anti-inflammatory Activity

The oxazole scaffold is present in established anti-inflammatory drugs like Oxaprozin, a COX-2 inhibitor.[4] Novel analogs based on the related 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole core have shown significant anti-inflammatory effects in carrageenan-induced edema models, with some compounds exhibiting greater potency and lower ulcerogenic risk than the reference drug indomethacin.[7]

| Compound Class/Modification | Biological Activity | Target/Model | Potency (IC₅₀/MIC/Inhibition %) | Reference |

| C2-(Pyrimidinyl-methyl)-oxadiazole | Anticancer | Renal (UO-31), Breast (MCF-7) | 61.19% Growth (UO-31) | [5] |

| C2-(Sulfonylphenyl)-oxazole | Antimicrobial | Gram-positive bacteria | Active (Qualitative) | [4] |

| C4-(Isopropyl)-oxazole | Antifungal | C. albicans | Active (Qualitative) | [4] |

| Thioacetohydrazide-oxadiazole | Antibacterial | E. coli, S. typhus | MIC: 9.45 µM (E. coli) | [9] |

| 5-(3,4-dichlorophenyl)-oxadiazole-thione | Anti-inflammatory | Carrageenan-induced edema | Up to 57.8% inhibition | [7] |

Protocol for In Vitro Anticancer Activity: MTT Assay

To assess the cytotoxic effects of novel analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized this compound analogs are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from nanomolar to micromolar levels. Control wells receive media with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and pharmacologically significant core. The structure-activity relationship data clearly indicate that:

-

The C2-position is the most amenable site for introducing diverse substituents to modulate potency and target specificity, particularly for anticancer and antimicrobial applications.

-

The 4-chlorophenyl moiety at C5 is a critical feature, with the para-halogen being a strong determinant of activity.

-

Fine-tuning at the C4-position with small alkyl groups can enhance specific activities like antifungal efficacy.

Future research should focus on a multi-pronged approach. First, the synthesis of new libraries with greater diversity at the C2 and C4 positions could uncover novel biological activities. Second, exploring bioisosteric replacements for the oxazole ring (e.g., triazole, thiadiazole) while retaining the 5-(4-chlorophenyl) anchor could lead to compounds with improved pharmacokinetic profiles.[6][10] Finally, detailed mechanistic studies, including target identification and X-ray crystallography, will be essential to rationally design the next generation of potent and selective therapeutic agents based on this privileged scaffold.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-(4-Chlorophenyl)-1,3-oxazole in Medicinal Chemistry

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and receptors.[1][2] The versatility of the oxazole scaffold is evident in its presence in numerous natural products and clinically used drugs, where it contributes to a diverse spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

The substitution pattern on the oxazole ring plays a pivotal role in determining its biological activity.[2] The incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring introduces a halogenated aromatic moiety known to enhance the binding affinity and potency of small molecules towards various biological targets. This document provides detailed application notes and protocols for the synthesis and biological evaluation of 5-(4-chlorophenyl)-1,3-oxazole, with a focus on its potential as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and as an antimicrobial agent.

Synthesis of this compound

The synthesis of 5-substituted-1,3-oxazoles can be efficiently achieved through several established methods. The Van Leusen oxazole synthesis is a particularly effective approach for preparing 5-aryl-oxazoles from the corresponding aryl aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] Another common method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[6][7][8] Below is a detailed protocol for the synthesis of this compound via the Van Leusen reaction.

Protocol 1: Van Leusen Synthesis of this compound

This protocol describes the reaction of 4-chlorobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-